1-(2,5-Dimethylphenyl)sulfonylpiperidine chemical structure and properties
1-(2,5-Dimethylphenyl)sulfonylpiperidine chemical structure and properties
An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)sulfonylpiperidine: Synthesis, Characterization, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)sulfonylpiperidine, a sulfonamide derivative incorporating the versatile piperidine scaffold. Sulfonamides are a cornerstone in medicinal chemistry, while the piperidine ring is a privileged structure found in numerous pharmaceuticals.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, offers an in-depth exploration of the compound's chemical structure, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, it synthesizes information on the known biological activities of structurally related N-arylsulfonylpiperidines to illuminate the potential research and therapeutic applications of this specific molecule.
Introduction to N-Arylsulfonylpiperidines
The strategic combination of an arylsulfonyl group with a piperidine nucleus creates a molecular scaffold of significant interest in medicinal chemistry. The sulfonamide functional group (R-SO₂-NR'R'') is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][4] This is largely due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets.[1]
Simultaneously, the piperidine ring is one of the most prevalent heterocyclic motifs in approved drugs, valued for its ability to introduce conformational rigidity, improve pharmacokinetic properties, and provide vectors for further functionalization.[2][3] The fusion of these two moieties in structures like 1-(2,5-Dimethylphenyl)sulfonylpiperidine yields compounds with potential for diverse biological activities, making them attractive targets for synthesis and evaluation in drug discovery programs.
Chemical Structure and Nomenclature
The molecule is systematically named 1-[(2,5-dimethylphenyl)sulfonyl]piperidine . Its structure consists of a central sulfonamide linkage connecting a 2,5-dimethylphenyl (or 2,5-xylyl) group to the nitrogen atom of a piperidine ring.
Caption: Chemical structure of 1-(2,5-Dimethylphenyl)sulfonylpiperidine.
Synthesis and Mechanistic Insights
The most direct and widely adopted method for synthesizing N-arylsulfonylpiperidines is the nucleophilic substitution reaction between an arylsulfonyl chloride and piperidine.[5][6] This approach is efficient and utilizes readily available starting materials.
Synthetic Workflow
The synthesis proceeds via a single-step sulfonylation of piperidine.
Caption: General workflow for the synthesis of 1-(2,5-Dimethylphenyl)sulfonylpiperidine.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis and purification of the title compound.
Materials:
-
Piperidine
-
2,5-Dimethylbenzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is initiated at 0 °C to control the initial exotherm upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions. Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water.
-
-
Base Addition: Add triethylamine (1.1-1.2 eq.) to the stirred piperidine solution.
-
Causality: Triethylamine acts as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. The base neutralizes the HCl as it is formed, driving the reaction to completion.
-
-
Sulfonyl Chloride Addition: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: Progress can be monitored by TLC, comparing the reaction mixture to the starting material spots. The disappearance of the limiting reagent (typically the sulfonyl chloride) and the appearance of a new, single product spot indicates completion.
-
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities), water, and finally brine (to aid in phase separation).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,5-Dimethylphenyl)sulfonylpiperidine.
Physicochemical and Spectroscopic Properties
While specific experimental data for 1-(2,5-Dimethylphenyl)sulfonylpiperidine is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.[7][8][9]
Physical Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₃H₁₉NO₂S | Calculated |
| Molecular Weight | 253.36 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Based on similar sulfonamides.[8] |
| Melting Point | Not reported. Expected to be a solid at room temperature. | Analogs like 1-(2,5-dimethylphenyl)piperazine melt at 44-48°C.[10] |
| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, Ethyl Acetate; insoluble in water. | Typical for N-arylsulfonyl compounds. |
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structure confirmation.[7][11]
4.2.1 Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence of the sulfonamide group.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3050-2850 | Medium-Strong | C-H (Aromatic and Aliphatic) stretching |
| ~1340-1320 | Strong | S=O Asymmetric stretching |
| ~1160-1140 | Strong | S=O Symmetric stretching |
| ~1100-1000 | Medium | C-N stretching |
Rationale: The two strong absorption bands for the S=O stretches are highly characteristic and are a primary indicator of successful sulfonamide formation.[7][12]
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
¹H NMR (Predicted Chemical Shifts, δ in ppm):
-
δ 7.6-7.1 (3H, m): Protons on the 2,5-dimethylphenyl ring.
-
δ 3.2-3.0 (4H, m): Protons on the piperidine ring adjacent to the nitrogen atom (-CH₂-N-SO₂-).
-
δ 2.4 (3H, s): Protons of one methyl group on the aromatic ring.
-
δ 2.3 (3H, s): Protons of the second methyl group on the aromatic ring.
-
δ 1.7-1.5 (6H, m): Remaining protons on the piperidine ring (-CH₂-CH₂-CH₂-).
Rationale: The chemical shifts are based on data from similar N-arylsulfonylpiperidine structures, where the electron-withdrawing sulfonyl group shifts the adjacent piperidine protons downfield.[8][11]
¹³C NMR (Predicted Chemical Shifts, δ in ppm):
-
δ 138-128: Aromatic carbons.
-
δ ~48: Piperidine carbons adjacent to nitrogen (C2/C6).
-
δ ~26: Piperidine carbon at the 4-position (C4).
-
δ ~24: Piperidine carbons at the 3/5-positions (C3/C5).
-
δ ~21, ~19: Methyl group carbons.
4.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Expected Molecular Ion ([M]⁺): m/z = 253.1187 (for C₁₃H₁₉NO₂S).
-
Key Fragmentation Patterns: Loss of the piperidine moiety, cleavage of the S-N bond, or loss of SO₂ are common fragmentation pathways for sulfonamides.
Potential Applications in Research and Drug Discovery
While 1-(2,5-Dimethylphenyl)sulfonylpiperidine itself may not have extensively reported biological activity, its structural class is rich with pharmacological potential. It serves as a valuable scaffold for the development of novel therapeutic agents.
-
Enzyme Inhibition: N-arylsulfonylpiperidine derivatives have been successfully developed as potent and selective inhibitors of matrix metalloproteinases (MMPs), which are implicated in conditions like osteoarthritis.[13]
-
Anti-Osteoporosis Agents: Structurally related compounds have shown significant activity as inhibitors of cathepsin K, a key enzyme involved in bone resorption, suggesting potential applications in treating osteoporosis.[8]
-
Anticancer Activity: The 1-arylsulfonylindole scaffold, a related structure, has been explored for the development of histone deacetylase (HDAC) inhibitors, a major target in oncology.[14]
-
Antimalarial Compounds: N-sulfonylpiperidine moieties have been incorporated into tetraoxane structures, yielding potent antimalarial agents that are effective against drug-resistant strains of P. falciparum.[11]
-
Synthetic Building Block: This compound is a useful intermediate for further chemical modification, allowing researchers to explore structure-activity relationships by functionalizing either the aromatic or piperidine rings.[2][15]
Safety and Handling
No specific toxicology data for 1-(2,5-Dimethylphenyl)sulfonylpiperidine is available. However, based on safety data for related compounds like 1-(2,5-Dimethylphenyl)piperazine and general chemical safety principles, the following precautions are advised:[16][17]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Some related piperazine compounds are classified as corrosive and can cause severe skin burns and eye damage.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2,5-Dimethylphenyl)sulfonylpiperidine is a synthetically accessible compound that merges two pharmaceutically important structural motifs. This guide has provided a robust framework for its synthesis, purification, and structural characterization based on established chemical principles and data from closely related analogs. The diverse biological activities exhibited by the N-arylsulfonylpiperidine class highlight the potential of this specific molecule as a valuable scaffold for further investigation in medicinal chemistry and drug discovery programs.
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